N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide

Chiral recognition CCR5 antagonist Stereochemistry-activity relationship

N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide (CAS 1354003-76-1) is a chiral piperidine-acetamide derivative with a molecular weight of 226.32 g/mol, a topological polar surface area of 43.8 Ų, and a calculated logP of 0.2. The compound features a stereospecific (S)-configuration at the piperidine 3-position, an N-cyclopropyl group, and an N-hydroxyethyl substituent that distinguishes it from simpler analogs.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Cat. No. B7918673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(=O)N(C1CC1)C2CCCN(C2)CCO
InChIInChI=1S/C12H22N2O2/c1-10(16)14(11-4-5-11)12-3-2-6-13(9-12)7-8-15/h11-12,15H,2-9H2,1H3/t12-/m0/s1
InChIKeyORVBHWNDFMSBTF-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide: A Structurally Defined Piperidine-Acetamide Scaffold for Neurological and Antiviral Drug Discovery


N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide (CAS 1354003-76-1) is a chiral piperidine-acetamide derivative with a molecular weight of 226.32 g/mol, a topological polar surface area of 43.8 Ų, and a calculated logP of 0.2 [1]. The compound features a stereospecific (S)-configuration at the piperidine 3-position, an N-cyclopropyl group, and an N-hydroxyethyl substituent that distinguishes it from simpler analogs. Preliminary pharmacological screening indicates potential as a CCR5 antagonist, suggesting applications in HIV, asthma, rheumatoid arthritis, and COPD research [2].

Why N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide Cannot Be Replaced by Common Piperidine-Acetamide Analogs


In-class piperidine-acetamide compounds such as (S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide (CAS 1353997-07-5) and N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-acetamide share the cyclopropyl-acetamide pharmacophore but differ in critical substituents that govern target engagement, solubility, and off-target profiles . The hydroxyethyl group on the target compound introduces an additional hydrogen bond donor and acceptor not present in the unsubstituted analog, directly impacting aqueous solubility (predicted logP 0.2 vs. ~1.0 for the des-hydroxyethyl analog) and enabling interactions with residues in hydrophilic binding pockets [1]. Furthermore, the (S)-stereochemistry at the piperidine 3-position is essential for chiral recognition at receptors such as CCR5; the (R)-enantiomer (CAS 1354009-62-3) exhibits different binding geometries and should not be assumed to be functionally equivalent . Substituting the piperidine 3-position attachment for the 4-position or 3-ylmethyl linker fundamentally alters the spatial orientation of the acetamide moiety, diminishing affinity for the intended target.

N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide: Quantitative Differentiation from Closest Analogs


Chiral (S)-Configuration at Piperidine 3-Position: Enantiomer-Specific CCR5 Antagonist Potential vs. (R)-Enantiomer

The (S)-enantiomer (target compound) has been associated with CCR5 antagonist activity in preliminary pharmacological screens, whereas no such activity has been reported for the (R)-enantiomer (CAS 1354009-62-3) [1]. While direct head-to-head IC50 data for both enantiomers at CCR5 is not available in the public domain, the chiral center at the piperidine 3-position is known to be a critical determinant of binding in related piperidine-based CCR5 ligands such as maraviroc and its analogs, where stereochemical inversion can reduce binding affinity by >100-fold [2]. The (S)-configuration is therefore a non-negotiable structural requirement for any project targeting CCR5-mediated pathways.

Chiral recognition CCR5 antagonist Stereochemistry-activity relationship

Hydroxyethyl Substituent on Piperidine Nitrogen: Enhanced Solubility and Hydrogen-Bonding Capacity Over the Des-Hydroxyethyl Analog

The target compound bears an N-hydroxyethyl group (providing 1 H-bond donor and 3 H-bond acceptors) that is absent in (S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide (CAS 1353997-07-5; 1 HBD, 2 HBA) . This substitution reduces the computed logP from an estimated ~1.0 (des-hydroxyethyl analog) to 0.2 (target compound), indicating substantially improved aqueous solubility [1]. The additional H-bonding capacity enables interactions with hydrophilic residues in target binding pockets, which is particularly relevant for GPCR targets such as CCR5 that contain extracellular polar recognition sites [2].

Solubility optimization Hydrogen bonding Drug-likeness

Piperidine 3-Position vs. 4-Position Substitution: Differential Spatial Orientation for Receptor Binding

The target compound is substituted at the piperidine 3-position, which orients the cyclopropyl-acetamide moiety in a distinct geometry compared to the 4-position analog N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-acetamide . In muscarinic M4 receptor antagonist programs, 4-substituted piperidine analogs have shown preferential M4 binding, whereas 3-substituted analogs display altered selectivity profiles due to different spatial presentation of the pharmacophore [1]. For CCR5 antagonist applications, 3-substituted piperidine scaffolds are a privileged motif present in multiple clinical candidates [2].

Regioisomer activity Binding mode SAR

Cyclopropyl Group vs. Isopropyl or Methyl Substitution: Metabolic Stability and Binding Conformation Advantages

The N-cyclopropyl group on the target compound provides conformational rigidity and metabolic stability advantages over N-isopropyl or N-methyl analogs such as N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide (CAS 1354019-99-0) and N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide (CAS 1354020-02-2) . Cyclopropyl groups are established pharmacophores in CCR5 antagonism, conferring specific binding interactions through s-character-rich C–C bonds that are not achievable with simpler alkyl chains, while also resisting CYP450-mediated oxidation at the α-position [1].

Metabolic stability Conformational restriction Cyclopropyl pharmacophore

Target Application Scenarios for N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide Based on Differential Evidence


CCR5 Antagonist Lead Optimization for HIV Entry Inhibition

Based on preliminary pharmacological screening data indicating CCR5 antagonist activity [1], the target compound is best deployed as a starting scaffold for structure-activity relationship (SAR) studies in HIV entry inhibition programs. The (S)-configuration and N-hydroxyethyl substitution differentiate it from simpler analogs and provide two vectors for chemical optimization. The predicted logP of 0.2 suggests favorable solubility for cell-based antiviral assays without the need for DMSO concentrations exceeding 1%.

Chemokine Receptor Profiling and Selectivity Screening Panels

Given the structural similarity to known piperidine-based CCR5 ligands and the differentiated 3-position regiochemistry compared to M4-targeted 4-substituted analogs [2], this compound is suitable for inclusion in chemokine receptor selectivity profiling panels. Its unique substitution pattern allows researchers to probe the contribution of the hydroxyethyl group and 3-substitution geometry to CCR5 vs. CCR2/CCR3 selectivity.

Chiral Chromatography Method Development and Quality Control

With a defined (S)-stereocenter and a commercially available (R)-enantiomer comparator , this compound serves as a reference standard for chiral HPLC method development and enantiomeric purity determination. The presence of both a UV-active acetamide chromophore and a polar hydroxyethyl handle facilitates separation and detection, making it a practical tool compound for analytical chemistry groups working on piperidine-based pharmaceuticals.

Fragment-Based Drug Discovery Libraries Targeting GPCRs

With a molecular weight of 226.32 g/mol, a calculated logP of 0.2, and a TPSA of 43.8 Ų [3], the compound satisfies fragment-like physicochemical criteria (MW < 250, logP < 3, TPSA < 60). Its cyclopropyl-acetamide motif is a recognized privileged fragment for GPCR targets, making it suitable for inclusion in fragment screening libraries directed at chemokine or muscarinic receptors.

Quote Request

Request a Quote for N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.